DAA-1097
CAS No.: 220551-79-1
Cat. No.: VC0524892
Molecular Formula: C24H24ClNO3
Molecular Weight: 409.9 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 220551-79-1 |
|---|---|
| Molecular Formula | C24H24ClNO3 |
| Molecular Weight | 409.9 g/mol |
| IUPAC Name | N-(4-chloro-2-phenoxyphenyl)-N-[(2-propan-2-yloxyphenyl)methyl]acetamide |
| Standard InChI | InChI=1S/C24H24ClNO3/c1-17(2)28-23-12-8-7-9-19(23)16-26(18(3)27)22-14-13-20(25)15-24(22)29-21-10-5-4-6-11-21/h4-15,17H,16H2,1-3H3 |
| Standard InChI Key | CGUBOFYHGYNUDL-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)OC1=CC=CC=C1CN(C2=C(C=C(C=C2)Cl)OC3=CC=CC=C3)C(=O)C |
| Appearance | Solid powder |
Introduction
Chemical and Structural Properties of DAA-1097
Molecular Characteristics
DAA-1097, systematically named N-(4-chloro-2-phenoxyphenyl)-N-[(2-propan-2-yloxyphenyl)methyl]acetamide, has a molecular weight of 409.91 g/mol . Its structure features a chloro-phenoxy phenyl group linked to an isopropoxybenzyl moiety via an acetamide bridge, contributing to its high affinity for TSPO . The compound’s solubility in dimethyl sulfoxide (DMSO) (10 mM) facilitates in vitro experimentation, while its solid-state stability ensures consistent storage and handling .
Table 1: Key Chemical Properties of DAA-1097
| Property | Value |
|---|---|
| CAS Registry Number | 220551-79-1 |
| Molecular Formula | |
| Molecular Weight | 409.91 g/mol |
| Solubility | 10 mM in DMSO |
| Appearance | Solid |
Pharmacological Profile and Mechanism of Action
Target Specificity and Binding Affinity
DAA-1097 exhibits nanomolar affinity for TSPO, with an IC of 0.92 nM against [H]PK 11195 binding in rat brain mitochondrial preparations . Notably, it demonstrates no appreciable binding to CBR (IC > 10,000 nM), distinguishing it from classical benzodiazepines like diazepam . This selectivity minimizes sedative side effects associated with CBR activation, a critical advantage in anxiolytic drug development .
Mechanism: TSPO Modulation and Neurosteroid Synthesis
TSPO, located on the outer mitochondrial membrane, regulates cholesterol transport into mitochondria, a rate-limiting step in neurosteroidogenesis . By partially agonizing TSPO, DAA-1097 enhances the synthesis of allopregnanolone, a neurosteroid that potentiates GABA receptor activity, thereby exerting anxiolytic effects without direct GABAergic modulation . This indirect mechanism avoids the tolerance and dependence risks of direct GABA receptor agonists .
Preclinical Research Findings
Table 2: Comparative Pharmacological Profiles of DAA-1097 and Analogs
| Parameter | DAA-1097 | DAA-1106 | Diazepam |
|---|---|---|---|
| TSPO IC (nM) | 0.92 | 0.28 | >10,000 |
| CBR IC (nM) | >10,000 | >10,000 | 8.5 |
| Anxiolytic Dose (mg/kg) | 1–10 | 0.3–3 | 0.5–2 |
| Sedative Effect | Absent | Moderate | High |
Clinical Development and Discontinuation
Developed by Nihon Nohyaku and later investigated by Taisho Pharmaceutical Co., Ltd., DAA-1097 advanced to preclinical stages but was discontinued due to undisclosed strategic reasons . Its discontinuation contrasts with the progression of DAA-1106, which reached Phase I trials for anxiety disorders .
Future Directions and Implications
Though discontinued, DAA-1097 remains a valuable tool compound for studying TSPO’s role in neuropsychiatric and neurodegenerative diseases. Advances in artificial intelligence-driven toxicity prediction could resurrect interest in its analogs, optimizing safety profiles while retaining efficacy . Furthermore, its partial agonism at TSPO offers a template for developing non-sedative anxiolytics, addressing a critical unmet need in mental health therapeutics .
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